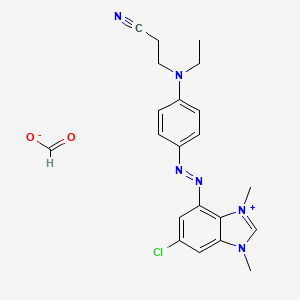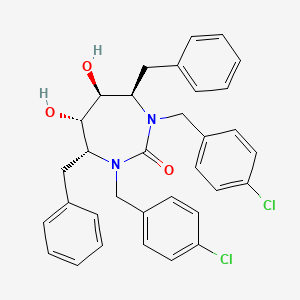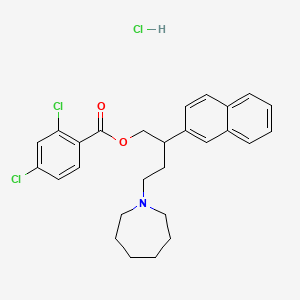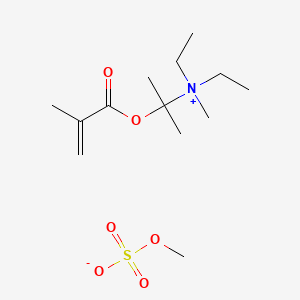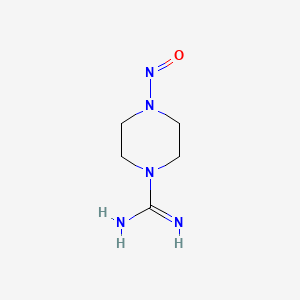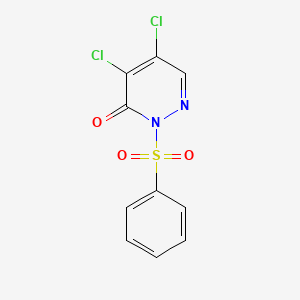
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with dichloro and phenylsulfonyl substituents, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridazinone precursor followed by sulfonylation with a phenylsulfonyl chloride reagent. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyridazinone.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another compound with dichloro substituents, known for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A sulfonamide derivative with antiviral activity.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is unique due to its specific combination of a pyridazinone core with dichloro and phenylsulfonyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
155164-57-1 |
|---|---|
分子式 |
C10H6Cl2N2O3S |
分子量 |
305.14 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-8-6-13-14(10(15)9(8)12)18(16,17)7-4-2-1-3-5-7/h1-6H |
InChIキー |
HXNWUGVEPMVJLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


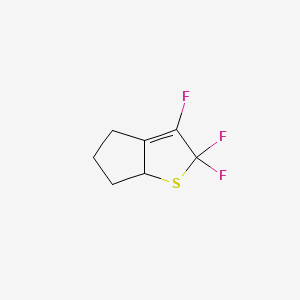
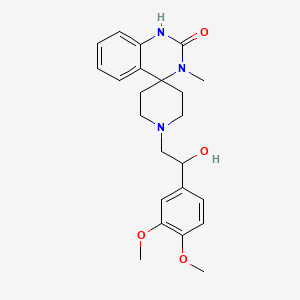
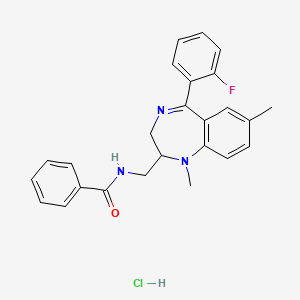
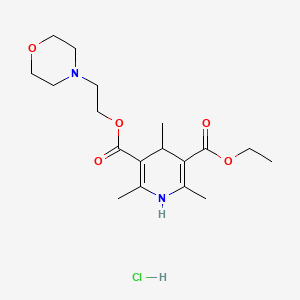
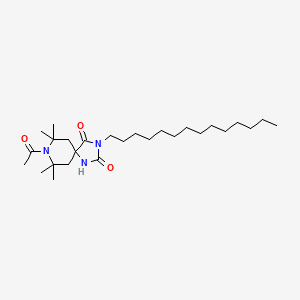

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
